N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]propanamide
Overview
Description
N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]propanamide is a chemical compound that features a benzimidazole core, which is a privileged structure in medicinal chemistry due to its wide range of biological activities. The compound is characterized by the presence of a chloro-substituted benzimidazole ring attached to a phenyl group, which is further linked to a propanamide moiety. This structural configuration endows the compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]propanamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chloro substituent at the desired position.
Coupling with Phenyl Group: The chlorinated benzimidazole is coupled with a phenyl group through a nucleophilic substitution reaction.
Formation of Propanamide Moiety: Finally, the phenyl-substituted benzimidazole is reacted with propanoyl chloride or a similar reagent to form the propanamide moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the chloro substituent or the benzimidazole ring, resulting in reduced derivatives.
Substitution: The chloro substituent on the benzimidazole ring can be replaced by other nucleophiles through substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base or under neutral conditions.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]propanamide can be compared with other benzimidazole derivatives, such as:
Omeprazole: A proton pump inhibitor used to treat peptic ulcers.
Pimobendan: A drug used in the treatment of congestive heart failure.
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
Uniqueness:
Structural Features: The presence of the chloro substituent and the propanamide moiety distinguishes this compound from other benzimidazole derivatives.
Biological Activity: The compound’s unique structure imparts specific biological activities that may not be observed in other benzimidazole derivatives.
Comparison with Similar Compounds
2-Aminobenzimidazole: Known for its antimicrobial and catalytic properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12.
2-Mercaptobenzimidazole: Used as a corrosion inhibitor and in the rubber industry.
Properties
IUPAC Name |
N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-2-15(21)18-12-6-3-10(4-7-12)16-19-13-8-5-11(17)9-14(13)20-16/h3-9H,2H2,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIFARLFPJSCJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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